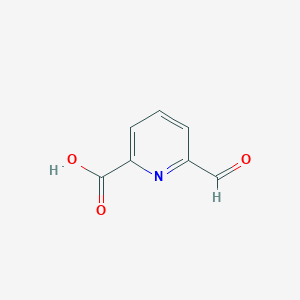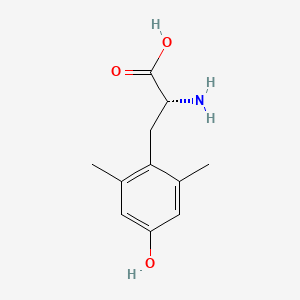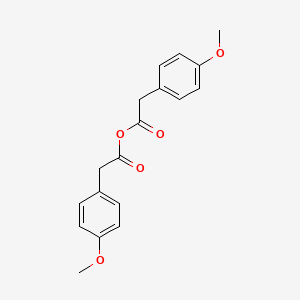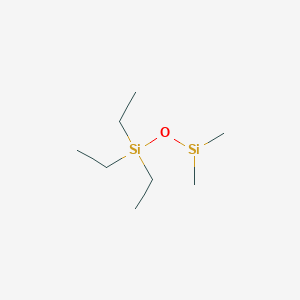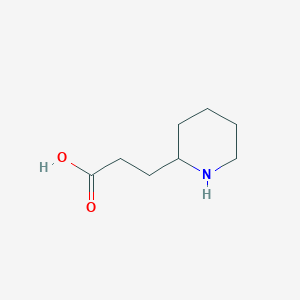
Ethyl phenanthrene-2-carboxylate
Overview
Description
Ethyl phenanthrene-2-carboxylate is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is derived from phenanthrene, a three-ring PAH, and is characterized by the presence of an ethyl ester group at the second position of the phenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenanthrene-2-carboxylate typically involves the esterification of phenanthrene-2-carboxylic acid. One common method is the Fischer esterification, where phenanthrene-2-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Phenanthrene-2-carboxylic acid+EthanolH2SO4Ethyl phenanthrene-2-carboxylate+Water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed.
Chemical Reactions Analysis
Types of Reactions: Ethyl phenanthrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-2-carboxylic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming phenanthrene-2-methanol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while sulfonation uses sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Phenanthrene-2-carboxylic acid.
Reduction: Phenanthrene-2-methanol.
Substitution: Various nitro and sulfonic acid derivatives of phenanthrene.
Scientific Research Applications
Ethyl phenanthrene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: Research on its biological activity includes studies on its potential as an antimicrobial or anticancer agent.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl phenanthrene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, it could inhibit certain enzymes or interfere with DNA replication, contributing to its potential antimicrobial or anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl phenanthrene-2-carboxylate can be compared with other PAH derivatives, such as:
Phenanthrene-2-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
Phenanthrene-2-methanol: Has a hydroxyl group instead of an ester, affecting its reactivity and solubility.
Phenanthrene-2-sulfonic acid: Contains a sulfonic acid group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
ethyl phenanthrene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDSVQDCEDNGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578574 | |
| Record name | Ethyl phenanthrene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94540-85-9 | |
| Record name | Ethyl phenanthrene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


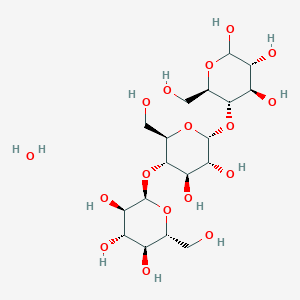

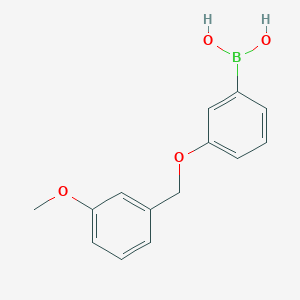



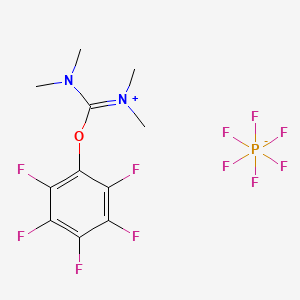
![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)
